molecular formula C12H20O2 B072828 5-(Isopropyl)-2-methylcyclohexen-1-yl acetate CAS No. 1335-18-8

5-(Isopropyl)-2-methylcyclohexen-1-yl acetate

Cat. No. B072828
CAS RN: 1335-18-8
M. Wt: 196.29 g/mol
InChI Key: GMVRLXZSTVULKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Isopropyl)-2-methylcyclohexen-1-yl acetate, also known as IPMCHA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism Of Action

The exact mechanism of action of 5-(Isopropyl)-2-methylcyclohexen-1-yl acetate is not fully understood, but it is believed to work by interacting with specific receptors in the body. In the fragrance and flavor industry, 5-(Isopropyl)-2-methylcyclohexen-1-yl acetate interacts with olfactory receptors in the nose, producing a pleasant scent. In the pharmaceutical industry, 5-(Isopropyl)-2-methylcyclohexen-1-yl acetate may interact with various receptors in the body, leading to its potential therapeutic effects.

Biochemical And Physiological Effects

5-(Isopropyl)-2-methylcyclohexen-1-yl acetate has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 5-(Isopropyl)-2-methylcyclohexen-1-yl acetate has anti-inflammatory and anti-cancer properties, potentially due to its ability to inhibit specific enzymes and pathways in the body. In addition, 5-(Isopropyl)-2-methylcyclohexen-1-yl acetate has been shown to have antioxidant properties, potentially protecting cells from oxidative damage.

Advantages And Limitations For Lab Experiments

5-(Isopropyl)-2-methylcyclohexen-1-yl acetate has several advantages for lab experiments, including its stability, ease of synthesis, and low toxicity. However, one limitation is that 5-(Isopropyl)-2-methylcyclohexen-1-yl acetate is not readily soluble in water, making it difficult to use in aqueous-based experiments.

Future Directions

There are several future directions for research on 5-(Isopropyl)-2-methylcyclohexen-1-yl acetate. In the fragrance and flavor industry, research could focus on developing new 5-(Isopropyl)-2-methylcyclohexen-1-yl acetate derivatives with unique scents. In the pharmaceutical industry, research could focus on further exploring the potential therapeutic effects of 5-(Isopropyl)-2-methylcyclohexen-1-yl acetate and developing new 5-(Isopropyl)-2-methylcyclohexen-1-yl acetate-based drugs. In agriculture, research could focus on optimizing the use of 5-(Isopropyl)-2-methylcyclohexen-1-yl acetate as a pesticide and insect repellent. Overall, 5-(Isopropyl)-2-methylcyclohexen-1-yl acetate has the potential to be a valuable compound in various fields, and further research is needed to fully understand its properties and applications.

Synthesis Methods

5-(Isopropyl)-2-methylcyclohexen-1-yl acetate can be synthesized through a multistep process, starting with the reaction of isopropylmagnesium bromide with 2-methylcyclohexanone. This reaction produces 5-(isopropyl)-2-methylcyclohexanone, which is then subjected to a second reaction with acetic anhydride to form 5-(Isopropyl)-2-methylcyclohexen-1-yl acetate.

Scientific Research Applications

5-(Isopropyl)-2-methylcyclohexen-1-yl acetate has been studied for its potential applications in various fields, including fragrance and flavor industry, pharmaceuticals, and agriculture. In the fragrance and flavor industry, 5-(Isopropyl)-2-methylcyclohexen-1-yl acetate is used as a key ingredient in the formulation of perfumes and other scented products. In the pharmaceutical industry, 5-(Isopropyl)-2-methylcyclohexen-1-yl acetate is being explored for its potential therapeutic effects, such as anti-inflammatory and anti-cancer properties. In agriculture, 5-(Isopropyl)-2-methylcyclohexen-1-yl acetate is being studied for its potential use as a pesticide and insect repellent.

properties

CAS RN

1335-18-8

Product Name

5-(Isopropyl)-2-methylcyclohexen-1-yl acetate

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

(2-methyl-6-propan-2-ylcyclohex-3-en-1-yl) acetate

InChI

InChI=1S/C12H20O2/c1-8(2)11-7-5-6-9(3)12(11)14-10(4)13/h5-6,8-9,11-12H,7H2,1-4H3

InChI Key

GMVRLXZSTVULKI-UHFFFAOYSA-N

SMILES

CC1C=CCC(C1OC(=O)C)C(C)C

Canonical SMILES

CC1C=CCC(C1OC(=O)C)C(C)C

Other CAS RN

1335-18-8

Origin of Product

United States

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